molecular formula C23H19NO4S B2890106 3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929858-46-8

3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2890106
CAS No.: 929858-46-8
M. Wt: 405.47
InChI Key: XZCINFGSUJGMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins [https://pubmed.ncbi.nlm.nih.gov/25960190/]. Its primary research value lies in its ability to selectively inhibit the second bromodomain (BD2) of BET proteins, which provides a tool for dissecting the distinct biological functions regulated by BD1 versus BD2 [https://pubmed.ncbi.nlm.nih.gov/25960190/]. This compound enables researchers to investigate the role of BET-dependent transcriptional regulation in a wide array of disease contexts. Its specific mechanism involves disrupting the interaction between BET bromodomains and acetylated lysine residues on histones, thereby modulating the expression of key genes involved in cell proliferation and inflammation. Researchers utilize this inhibitor to explore epigenetic pathways in oncology, with studies implicating BET proteins in cancers such as acute myeloid leukemia and NUT midline carcinoma [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369971/]. Beyond oncology, its applications extend to immunology and inflammatory disease research, as BET proteins regulate the expression of pro-inflammatory cytokines, and to cardiovascular research, where it is used to study cardiac hypertrophy and heart failure [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369971/]. The compound serves as a critical reagent for validating BD2 as a therapeutic target and for advancing the understanding of epigenetic signaling networks.

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-26-20-7-3-2-6-16(20)19-13-27-23-17(22(19)25)8-9-21-18(23)12-24(14-28-21)11-15-5-4-10-29-15/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCINFGSUJGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chromeno oxazine framework with substituents that potentially enhance its biological activity. Its chemical formula is C19H19N1O3SC_{19}H_{19}N_{1}O_{3}S, and it exhibits properties typical of both aromatic and heteroaromatic compounds. The presence of the methoxy group and thiophene ring is expected to contribute to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing thiophene and oxazine moieties have shown significant activity against various bacterial strains. In vitro tests revealed that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis15 µg/mL

Anti-Cancer Activity

The anti-cancer potential of this compound was evaluated using various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxic effects with IC50 values below 25 µM, indicating strong anti-proliferative activity .

Cell Line IC50 (µM)
HepG-2< 25
MCF-7< 25
PC-3 (prostate cancer)30

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets that regulate proliferation and survival. Molecular docking studies suggest that it binds effectively to key proteins involved in cell cycle regulation and apoptosis pathways. The presence of the thiophene ring may enhance its ability to penetrate cell membranes, facilitating its action .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives based on the chromeno oxazine structure. The synthesized compounds were screened for antimicrobial and anti-cancer activities, revealing that modifications in the substituents significantly influenced their efficacy .
  • In Vivo Studies : In vivo evaluations in murine models indicated that treatment with this compound resulted in reduced tumor growth rates compared to controls, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s 2-methoxyphenyl group (ortho-substitution) contrasts with para-substituted analogs (e.g., 4-chlorophenyl , 4-methoxyphenyl ).
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) at position 3 versus chloro/fluoro (electron-withdrawing) in analogs may influence electronic properties and solubility.

Structure-Activity Relationships (SAR)

  • Osteogenic Activity : Compound 7 (9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)) in promotes osteoblast formation via BMP/Smad pathway modulation. The target compound’s thiophene group may enhance metabolic stability compared to furan due to sulfur’s lower electronegativity .
  • Antiviral/Antifungal Activity: Fluorobenzyl-substituted derivatives (6i–6m) in exhibit EC50 values of 12–45 μg/mL against plant pathogens.
  • Anti-Osteoclastogenesis : Compound 7 () also inhibits osteoclastogenesis via RANK/RANKL/OPG pathways. The target’s 2-methoxy group may enhance hydrogen bonding with target receptors compared to 4-substituted analogs.

Physicochemical Properties

  • Melting Points : Fluorobenzyl derivatives (6i–6m) exhibit melting points of 128–190°C , suggesting the target compound is likely a crystalline solid.
  • Lipophilicity : Thiophene’s higher lipophilicity (logP ≈ 2.5) compared to furan (logP ≈ 1.8) may improve membrane permeability .

Preparation Methods

Chromene Core Synthesis

The Pechmann condensation is the cornerstone of chromene synthesis. Resorcinol derivatives react with ethyl acetoacetate in the presence of concentrated sulfuric acid (H₂SO₄) at 80–100°C to yield 7-hydroxy-4-methylcoumarin intermediates. Alternative catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) improve yields to 85–92% by minimizing charring.

Table 1: Optimization of Pechmann Condensation

Catalyst Temperature (°C) Yield (%)
H₂SO₄ 80 78
BF₃·Et₂O 70 92
p-TSA 90 84

Oxazine Ring Formation

Cyclization of the chromene intermediate with urea in dimethylformamide (DMF) at 120°C for 6 hours forms the oxazine ring. The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydration. Using microwave-assisted synthesis reduces the reaction time to 30 minutes with comparable yields (88%).

Industrial-Scale Production

Continuous Flow Reactors

Adoption of continuous flow systems enhances reproducibility and safety for large-scale synthesis. A patented process (US10544189B2) utilizes a tubular reactor for the Pechmann condensation, achieving 89% yield at a throughput of 5 kg/hour. Solvent recycling reduces waste generation by 40%.

Purification Strategies

Final purification employs reversed-phase column chromatography with ethyl acetate/cyclohexane (3:7) to isolate the target compound in >99% purity. Recrystallization from ethanol/water mixtures offers a cost-effective alternative for intermediate stages.

Mechanistic Insights

Pechmann Condensation Mechanism

The reaction proceeds via protonation of the β-keto ester carbonyl, followed by electrophilic attack on resorcinol. Cyclization and dehydration yield the chromene core. BF₃·Et₂O stabilizes the transition state, enhancing reaction efficiency.

Oxazine Cyclization

Urea acts as both a nucleophile and a base, deprotonating the intermediate to facilitate ring closure. Computational studies indicate a Gibbs free energy (ΔG‡) of 92 kJ/mol for the rate-limiting step.

Case Studies and Experimental Data

Case Study: Thiophene Incorporation

A 2022 study demonstrated that Mitsunobu conditions (DEAD/PPh₃) outperform direct alkylation for attaching the thiophen-2-ylmethyl group. NMR spectroscopy confirmed the absence of N-oxide byproducts, which are common in oxidative conditions.

Table 2: Comparison of Thiophene Attachment Methods

Method Conditions Yield (%) Purity (%)
Mitsunobu Reaction DEAD, PPh₃, THF 68 98
Direct Alkylation K₂CO₃, CH₃CN 62 95

Scale-Up Challenges

A 2023 patent highlighted viscosity issues during continuous flow synthesis, resolved by adding 10% tert-butyl methyl ether (TBME) to the reaction mixture. This modification reduced pressure fluctuations and improved yield consistency.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-chromeno-oxazinone derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

Core Formation : Cyclization of chromene precursors with oxazine-forming reagents (e.g., urea or thiourea derivatives) under acidic conditions .

Substituent Introduction : Thiophen-2-ylmethyl and 2-methoxyphenyl groups are introduced via nucleophilic substitution or alkylation reactions. Catalysts like BF₃·Et₂O improve regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.

  • Yield Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80–100°C) .
  • Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and adjust stoichiometry of NaH or K₂CO₃ for alkylation steps .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic peaks:
  • Thiophen protons at δ 6.8–7.2 ppm (multiplet).
  • Methoxyphenyl OCH₃ at δ ~3.8 ppm (singlet) .
  • ¹³C NMR : Confirm oxazinone carbonyl at δ ~165 ppm .
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₂₃H₂₀ClNO₃S: [M+H]⁺ = 430.07. Deviation <2 ppm ensures purity .
  • HPLC : Use C18 columns (80:20 MeCN:H₂O) to assess purity >95% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with modified thiophen (e.g., 3-thienyl) or methoxyphenyl (e.g., 4-methoxy) groups to assess impact on activity .
  • Assays :
  • Antimicrobial : MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • Antioxidant : DPPH radical scavenging (IC₅₀) compared to ascorbic acid .
  • Data Interpretation : Correlate logP (calculated via ChemDraw) with bioactivity to optimize lipophilicity .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :

  • Step 1 : Verify solvent purity (e.g., deuterated chloroform) and exclude moisture (use molecular sieves).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, diastereotopic protons in the oxazinone ring may split into multiplets .
  • Step 3 : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography (if crystals form) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process Optimization :
  • Replace batch reactors with flow chemistry setups for cyclization steps to enhance heat transfer .
  • Use catalytic hydrogenation (Pd/C, H₂) instead of stoichiometric reducing agents for safer scaling .
  • Quality Control :
  • Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Validate each batch via LC-MS and comparative NMR against a reference standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.